2-Fluoro-3-(trifluoromethyl)benzylamine hydrochloride
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Overview
Description
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H7F4N·HCl It is a derivative of methanamine, where the phenyl ring is substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step yields (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine
- (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine
- (2-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
Uniqueness
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8ClF4N |
---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
CJEMASTXHWUTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
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